N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Catalog No.
S2914321
CAS No.
941955-40-4
M.F
C15H22N2O3S
M. Wt
310.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-y...

CAS Number

941955-40-4

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]ethanesulfonamide

Molecular Formula

C15H22N2O3S

Molecular Weight

310.41

InChI

InChI=1S/C15H22N2O3S/c1-4-21(19,20)16-13-6-7-14-12(9-13)5-8-15(18)17(14)10-11(2)3/h6-7,9,11,16H,4-5,8,10H2,1-3H3

InChI Key

JZZMZHXLLRHTMR-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C

solubility

not available

Potential Therapeutic Agent

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide, also known as ISOTE, is a synthetic compound currently under investigation for its potential therapeutic properties. Studies suggest that ISOTE may act on various biological targets, making it a promising candidate for the treatment of several conditions.

  • Anti-inflammatory effects: Research suggests that ISOTE may possess anti-inflammatory properties. A study published in the journal "Frontiers in Pharmacology" demonstrated that ISOTE could reduce inflammation in animal models []. Further investigations are needed to determine the underlying mechanisms and potential clinical applications of these anti-inflammatory effects.

Additional Areas of Research

While the majority of research on ISOTE focuses on its anti-inflammatory properties, there are ongoing investigations into its potential applications in other areas:

  • Neuroprotective effects: Some studies suggest that ISOTE may have neuroprotective properties. Research published in " Neuroscience Letters" explored the potential of ISOTE to protect neurons from damage caused by glutamate, a neurotoxic substance []. More research is required to understand the potential therapeutic implications of these findings.

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a complex organic compound characterized by its unique structural features. It belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. The compound consists of a tetrahydroquinoline moiety and an ethanesulfonamide group, contributing to its potential pharmacological properties. The presence of these functional groups suggests that it may exhibit a range of biological activities, including antimicrobial and anticancer effects.

The chemical reactivity of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide can be attributed to the functional groups present in its structure. Key reactions include:

  • Amidation: The sulfonamide group can participate in amidation reactions with various carboxylic acids or amines.
  • Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions due to the presence of electrophilic centers in the quinoline moiety.
  • Oxidation and Reduction: The ketone functionality in the tetrahydroquinoline structure can be oxidized or reduced, allowing for the formation of various derivatives.

Research has indicated that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide exhibits significant biological activity. Notable effects include:

  • Antimicrobial Properties: The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways related to cell growth.

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves several steps:

  • Formation of Tetrahydroquinoline: Starting from 2-oxo-1,2,3,4-tetrahydroquinoline, the isobutyl group is introduced via nucleophilic substitution with isobutyl bromide in the presence of a base such as potassium carbonate.
  • Sulfonamide Formation: The resulting intermediate undergoes reaction with ethanesulfonyl chloride to form the sulfonamide derivative.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for biological testing .

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide has several potential applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting infectious diseases and cancer.
  • Chemical Research: Utilized as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Investigated for its therapeutic potential in various biological assays.

Studies on the interactions of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide with biological targets have revealed:

  • Molecular Targets: The compound may interact with specific enzymes or receptors involved in disease pathways.
  • Signaling Pathways: It has been shown to modulate pathways associated with inflammation and cell survival, which are critical in cancer progression .

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide can be compared with other similar compounds based on structural features and biological activities. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamideContains an ethyl group instead of an ethanesulfonamideFocused on different biological activities
7-HydroxyquinolineLacks the tetrahydro structure but retains quinoline coreKnown for strong antimicrobial properties
5-Fluoroquinoline DerivativeFluorine substitution on quinoline ringExhibits enhanced anticancer activity compared to non-fluorinated analogs

The uniqueness of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide lies in its specific substitution pattern and the resulting pharmacological properties that differentiate it from other similar compounds.

The development of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide emerged from systematic efforts to optimize metabolic stability in inverse agonists targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt). Early RORγt modulators, such as tertiary sulfonamide compounds, exhibited promising binding affinity but suffered from high hepatic clearance, limiting their therapeutic utility. Between 2015 and 2020, scaffold-hopping strategies led to the incorporation of the tetrahydroquinoline core, which improved pharmacokinetic profiles while retaining target engagement. The specific substitution of an isobutyl group at the N1 position and an ethanesulfonamide moiety at C6 was reported in patent literature circa 2019–2022, though exact synthetic routes remain proprietary.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide adheres to the following conventions:

  • Parent structure: The tetrahydroquinoline system (a bicyclic system comprising a benzene ring fused to a piperidine ring) forms the base.
  • Substituents:
    • N1 position: An isobutyl group ($$ \text{-CH}2\text{CH}(\text{CH}3)2 $$).
    • C2 position: A ketone group ($$ \text{-O} $$).
    • C6 position: An ethanesulfonamide group ($$ \text{-SO}2\text{NH}(\text{C}2\text{H}5) $$).

The SMILES notation CCS(=O)(NC1=CC2=C(N(CC(C)C)C(CC2)=O)C=C1)=O encodes the connectivity, stereochemistry, and functional groups.

PropertyValue
Molecular Formula$$ \text{C}{15}\text{H}{22}\text{N}2\text{O}3\text{S} $$
Molecular Weight310.41 g/mol
CAS Registry Number941955-40-4
Key Functional GroupsSulfonamide, Tetrahydroquinoline, Isobutyl

Position Within Sulfonamide and Tetrahydroquinoline Chemical Taxonomies

Sulfonamides: The ethanesulfonamide group ($$ \text{-SO}2\text{NH}2 $$) is a hallmark of this class, known for its role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. In this compound, the sulfonamide acts as a hydrogen-bond donor/acceptor, enhancing target binding.

Tetrahydroquinolines: These partially saturated quinoline derivatives exhibit improved bioavailability over fully aromatic analogs. The tetrahydroquinoline core here provides conformational rigidity, favoring interactions with hydrophobic pockets in protein targets.

Hybridization Strategy: Merging these pharmacophores leverages the sulfonamide’s polarity and the tetrahydroquinoline’s lipophilicity, achieving balanced physicochemical properties.

Strategic Importance in Modern Medicinal Chemistry

N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide exemplifies rational drug design to address metabolic liabilities. Key advancements include:

  • RORγt Inverse Agonism: Molecular docking studies suggest the sulfonamide moiety forms critical hydrogen bonds with Arg367 and His479 residues in the RORγt ligand-binding domain, while the isobutyl group occupies a hydrophobic subpocket.
  • Metabolic Stability: Replacing metabolically labile groups with the tetrahydroquinoline scaffold reduced clearance in liver microsomes by 40% compared to earlier analogs.
  • Scaffold Diversity: The compound’s success has inspired derivatives exploring alternative substituents at C6 (e.g., thiophene sulfonamides).

This molecule’s dual pharmacophoric elements underscore its role as a template for autoimmune and oncology drug discovery, aligning with industry trends toward multitarget therapeutics.

XLogP3

1.9

Dates

Last modified: 08-17-2023

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